molecular formula C20H17FN2O B15076524 N-(4-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 853317-93-8

N-(4-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B15076524
CAS No.: 853317-93-8
M. Wt: 320.4 g/mol
InChI Key: YAIIFPHXLCQOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (molecular formula: C₂₀H₁₇FN₂O) is a fluorinated acridine derivative characterized by a tetrahydroacridine core and a carboxamide group substituted with a 4-fluorophenyl moiety.

Properties

CAS No.

853317-93-8

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C20H17FN2O/c21-13-9-11-14(12-10-13)22-20(24)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,22,24)

InChI Key

YAIIFPHXLCQOCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Protocol

Reactants :

  • 2-Amino-5-fluorobenzoic acid (precursor for fluorophenyl incorporation)
  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

Conditions :

  • Catalyst : SiO₂-H₂SO₄ (1 mol%)
  • Solvent : Ethanol (anhydrous)
  • Temperature : Microwave irradiation at 150°C (400 W, 10 min)

Mechanism :

  • Knoevenagel Condensation : Dimedone reacts with the aldehyde group of 2-amino-5-fluorobenzoic acid to form an α,β-unsaturated ketone.
  • Michael Addition : The amine attacks the enone system, initiating cyclization.
  • Aromatization : Acid-catalyzed dehydration yields the tetrahydroacridine core.

Yield : 72–85% (dependent on substituent electronics).

Carboxamide Functionalization

Introducing the 4-fluorophenyl carboxamide requires post-cyclization modification. Two primary strategies are employed:

Direct Amide Coupling

Step 1: Carboxylic Acid Activation

  • Reagent : Thionyl chloride (SOCl₂) converts the 9-carboxylic acid to the acyl chloride.
  • Conditions : Reflux in dichloromethane (DCM) for 3 h.

Step 2: Amine Coupling

  • Reactant : 4-Fluoroaniline
  • Base : Triethylamine (TEA)
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature
  • Reaction Time : 12 h

Yield : 60–68% (lower yields attributed to steric hindrance).

Microwave-Assisted One-Pot Synthesis

Integrating cyclization and amidation in a single step enhances efficiency:

  • Reactants :
    • 2-Amino-5-fluorobenzoic acid
    • Dimedone
    • 4-Fluoroaniline
  • Catalyst : SiO₂-H₂SO₄ (1 mol%)
  • Conditions : Microwave irradiation (150°C, 400 W, 15 min)
  • Workup : Ethanol dissolution, silica filtration, and rotary evaporation.

Yield : 78–82% (superior to stepwise methods).

Catalytic Systems and Optimization

SiO₂-H₂SO₄ Catalyst

Preparation :

  • Suspend silica gel (230–400 mesh) in acetone.
  • Add concentrated H₂SO₄ dropwise (1:15 v/v in acetone).
  • Stir for 8 h, then evaporate under reduced pressure.

Advantages :

  • Reusability : Retains activity for 3–4 cycles.
  • Eco-Friendly : Minimizes hazardous waste vs. homogeneous acids.

Solvent Screening

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 82
DCM 8.9 65
THF 7.5 58
Water 80.1 <10

Polar aprotic solvents (e.g., DMF) were avoided due to silica gel incompatibility.

Characterization and Analytical Data

Spectroscopic Confirmation

HSM-5a Analog (Representative Example) :

  • ¹H NMR (CDCl₃, 500 MHz) : δ 7.19 (d, J=8.5 Hz, 2H, Ar-F), 6.46–7.04 (m, 9H, Ar-H), 5.56 (s, 1H, NH), 2.56 (m, 4H, CH₂), 1.59 (m, 4H, CH₂), 1.19/1.02 (s, 6H each, CH₃).
  • ¹³C NMR : 198.63 (C=O), 156.29 (C-F), 130.84–114.15 (Ar-C), 51.31 (C-N), 26.53 (CH₃).
  • IR (KBr) : 2903 cm⁻¹ (C-H), 1710 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water = 70:30, 1 mL/min).
  • Melting Point : 172–174°C (uncorrected).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Time Cost
Stepwise Coupling 3 60–68 18 h High
Microwave One-Pot 1 78–82 15 min Moderate

Microwave-assisted synthesis offers clear advantages in yield and time efficiency, though scalability requires specialized equipment.

Scale-Up Considerations

  • Batch Reactors : Limited by microwave cavity size; continuous-flow systems are under investigation.
  • Catalyst Recovery : Filtration and reactivation protocols reduce SiO₂-H₂SO₄ costs by 40%.
  • Byproduct Management : Aqueous workup minimizes organic waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Halogen Type : The 4-fluorophenyl derivative is structurally closest to the 4-chlorophenyl analog. The substitution of fluorine (electronegative, small) with chlorine (larger, polarizable) may alter interactions with hydrophobic binding pockets in transporters or enzymes. For instance, the 4-chloro analog exhibits a higher predicted CCS (177.8 Ų for [M+H]+ vs. ~170 Ų for similar fluorinated compounds), suggesting differences in conformational flexibility .
  • GF120918 : This derivative demonstrates enhanced potency due to additional substituents. For example, GF120918 reverses MDR at 0.02–0.1 μM concentrations in vitro by blocking P-gp-mediated efflux of chemotherapeutics like doxorubicin . Its prolonged activity (half-life ~2.7 hours in mice) and oral bioavailability distinguish it from simpler analogs .

Functional Comparisons

Multidrug Resistance (MDR) Reversal

  • GF120918 : Fully reverses MDR in CHRC5, OV1/DXR, and MCF7/ADR cell lines at 0.05–0.1 μM. Competes with [³H]azidopine for P-gp binding, confirming direct transporter inhibition .
  • Simpler Derivatives (e.g., 4-Fluorophenyl): Limited evidence exists for MDR reversal.

Transporter Inhibition Specificity

  • GF120918 : Dual inhibitor of P-gp and Abcg2, validated in studies on nitrofurantoin transport into milk .
  • N-(4-Fluorophenyl)-THA Carboxamide: No direct evidence for transporter inhibition, but its carboxamide group aligns with pharmacophores known to interact with ABC transporters .

Pharmacokinetic Profiles

  • Halogenated Analogs : Data are sparse, but CCS values suggest differences in membrane permeability and metabolic stability.

Biological Activity

N-(4-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroacridine core with a fluorophenyl substituent. Its structure can be represented as follows:

  • Molecular Formula : C16H18FN3O
  • Molecular Weight : 285.33 g/mol

Research indicates that this compound may exhibit several mechanisms of action:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth in various cancer models. For instance, it demonstrated significant efficacy in xenograft models of gastric carcinoma, leading to tumor stasis after oral administration .
  • Kinase Inhibition : Similar compounds have been identified as selective inhibitors of Met kinase, which is involved in cancer progression and metastasis. This suggests that this compound may also inhibit similar pathways .
  • Blood-Brain Barrier Penetration : Studies on related compounds indicate that structural modifications can enhance blood-brain barrier (BBB) penetration. Understanding these properties is crucial for developing neuropharmacological applications .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AntitumorInduces tumor stasis in gastric carcinoma models
Kinase inhibitionSelective inhibition of Met kinase
Neuroprotective potentialModifications enhance BBB penetration for potential neuropharmacological effects

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

  • Gastric Carcinoma Model : A study demonstrated that the compound led to complete tumor stasis in GTL-16 human gastric carcinoma xenografts when administered orally. This highlights its potential as an anticancer agent with favorable pharmacokinetic profiles .
  • In Vitro Studies : In vitro assays indicated that derivatives of acridine compounds exhibit significant cytotoxicity against various cancer cell lines. These findings suggest a promising avenue for further development and optimization of the compound for therapeutic use.

Q & A

Basic: What are the established synthetic routes for N-(4-fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, and how is structural confirmation achieved?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For analogous acridine derivatives, protocols such as condensation of tetrahydroacridine precursors with fluorophenyl carboxamide groups have been reported. Structural confirmation relies on X-ray crystallography (e.g., bond lengths and angles ), NMR (for substituent positioning), and mass spectrometry (molecular ion peaks). For example, crystallographic data (e.g., space group P1̄, unit cell parameters a = 13.286 Å, b = 9.1468 Å) provide atomic-level resolution .

Basic: What pharmacological screening methodologies are applicable for this compound?

Methodological Answer:
Initial pharmacological screening focuses on in vitro assays (e.g., enzyme inhibition, receptor binding) and cell-based models (e.g., cytotoxicity or apoptosis assays). For acridine derivatives, studies often target DNA-intercalating properties or kinase inhibition. For example, 1,4-dihydropyridine-acridine hybrids are evaluated for therapeutic potential using dose-response curves and IC₅₀ calculations .

Advanced: How can researchers address experimental design challenges in crystallizing this compound?

Methodological Answer:
Crystallization challenges (e.g., polymorphism, solvent selection) require systematic screening of solvent systems (polar vs. non-polar) and temperature gradients . Techniques like slow evaporation or diffusion methods are prioritized. For structurally similar compounds, Acta Crystallographica studies highlight the use of single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to resolve lattice parameters .

Advanced: How should contradictory data in pharmacological efficacy studies be analyzed?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) demand meta-analysis of experimental conditions (e.g., cell lines, assay protocols) and statistical validation (e.g., ANOVA for inter-lab variability). For instance, discrepancies in acridine derivatives’ DNA-binding affinity may arise from differences in buffer pH or ionic strength . Researchers should also cross-reference theoretical frameworks (e.g., molecular docking simulations) to reconcile empirical data .

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

Methodological Answer:
Mechanistic studies often integrate quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculations. For acridine-carboxamide hybrids, electron-withdrawing groups (e.g., 4-fluorophenyl) are theorized to enhance binding via π-π stacking or hydrogen bonding with target proteins. Linking these hypotheses to experimental data (e.g., crystallographic ligand-protein interactions ) validates mechanistic pathways .

Advanced: What analytical methods are optimal for quantifying impurities in synthesized batches?

Methodological Answer:
High-purity batches require HPLC-MS (for trace impurities) and DSC/TGA (to assess thermal stability). For fluorinated acridines, ¹⁹F NMR is critical for detecting fluorophenyl group degradation. Method validation should follow ICH guidelines , including limit of detection (LOD) and precision/reproducibility tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.